1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1501153-45-2
VCID: VC2871411
InChI: InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-17(5)12-8-16-7-6-10(11)12/h6-9H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C
Molecular Formula: C14H19BN2O2
Molecular Weight: 258.13 g/mol

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine

CAS No.: 1501153-45-2

Cat. No.: VC2871411

Molecular Formula: C14H19BN2O2

Molecular Weight: 258.13 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine - 1501153-45-2

Specification

CAS No. 1501153-45-2
Molecular Formula C14H19BN2O2
Molecular Weight 258.13 g/mol
IUPAC Name 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-17(5)12-8-16-7-6-10(11)12/h6-9H,1-5H3
Standard InChI Key AOHQIGBPXJCOKU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CN=C3)C

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine belongs to a class of organoboron compounds featuring a nitrogen-containing heterocyclic core. The compound is characterized by its molecular formula C14H19BN2O2 and has a molecular weight of 258.12 g/mol . This structure consists of a 1-methylated pyrrolo[2,3-c]pyridine scaffold with a pinacol boronic ester group at the 3-position. The systematic IUPAC nomenclature identifies the compound as 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, though it is also commonly referred to by several synonyms including "(1-METHYL-1H-PYRROLO[2,3-C]PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER" .

Table 1: Chemical Identity Parameters for 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine

ParameterValue
Chemical Name1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
CAS Registry Number1501153-45-2
Molecular FormulaC14H19BN2O2
Molecular Weight258.12 g/mol
MDL NumberMFCD16996010

Structural Features and Bonding

The compound's structure features several key elements that contribute to its chemical properties and reactivity. The pyrrolo[2,3-c]pyridine core consists of a pyrrole ring fused with a pyridine ring, creating a bicyclic aromatic system. The N-methylation at position 1 alters the electronic properties of the pyrrole nitrogen, while the boronic ester at position 3 introduces a reactive functional group suitable for various transformations. The tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group is a protected form of boronic acid, which enhances stability while maintaining reactivity for coupling reactions.

The presence of both nitrogen atoms in the heterocyclic system contributes to the basicity and hydrogen bonding capabilities of the molecule, which may influence its interactions with biological targets. The boron-carbon bond at position 3 is particularly significant as it serves as the reactive site for cross-coupling reactions such as Suzuki-Miyaura couplings.

Synthesis and Preparation Methods

Purification and Characterization

After synthesis, purification is typically achieved through column chromatography on silica gel, followed by recrystallization to obtain the pure compound. Characterization is performed using various analytical techniques including NMR spectroscopy (1H, 13C, and 11B), mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of this compound is predominantly defined by the boronic ester functional group, which serves as a synthetic handle for various transformations. Key reactions include:

  • Suzuki-Miyaura cross-coupling with aryl or vinyl halides to form new carbon-carbon bonds

  • Chan-Lam coupling with amines, phenols, or thiols to form C-N, C-O, or C-S bonds

  • Oxidation to form hydroxylated products

  • Transesterification to form different boronic esters

  • Conversion to other boron species such as trifluoroborates

The pyrrolo[2,3-c]pyridine core also presents potential reactivity at various positions, including electrophilic substitution reactions and functionalization of the pyridine nitrogen through quaternization or N-oxide formation.

Applications in Organic Synthesis

Use as a Building Block

1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine serves as a valuable building block in the synthesis of more complex molecular architectures. The compound can be viewed as a functionalized version of the privileged pyrrolo[2,3-c]pyridine scaffold, which appears in numerous biologically active compounds and pharmaceutical agents.

Reaction TypeCoupling PartnerProduct TypePotential Applications
Suzuki-MiyauraAryl halides3-aryl pyrrolo[2,3-c]pyridinesKinase inhibitors, medicinal chemistry
Suzuki-MiyauraVinyl halides3-vinyl pyrrolo[2,3-c]pyridinesMaterial science, photochemistry
Chan-LamPhenols3-phenoxy pyrrolo[2,3-c]pyridinesPharmaceutical intermediates
Chan-LamAmines3-amino pyrrolo[2,3-c]pyridinesBioactive compounds

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds share similar features with 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, offering useful comparisons for understanding its properties and applications. One such analog is 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1111638-03-9), which differs in the position of the nitrogen atom in the bicyclic system and the location of the boronic ester group .

Another related compound is (1-tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid (CAS: 1373273-48-3), which features the same pyrrolo[2,3-c]pyridine core but with a different protecting group (tert-butoxycarbonyl instead of methyl) and boronic acid instead of the pinacol ester at a different position (position 2 instead of 3) .

Table 3: Comparison of 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine1501153-45-2C14H19BN2O2258.12Reference compound
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine1111638-03-9C14H19BN2O2258.13Different pyrrole-pyridine fusion pattern; boronic ester at position 5
(1-tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid1373273-48-3C12H15BN2O4262.07Boc protection instead of methyl; boronic acid at position 2

Functional Differences

The positional isomers and structural variants of borylated pyrrolo-pyridines exhibit different reactivity patterns and biological properties. The position of the boronic ester group significantly affects the electronic distribution in the molecule, which in turn influences reactivity in coupling reactions. For example, borylation at the 3-position of the pyrrolo ring (as in our target compound) generally results in higher reactivity in Suzuki couplings compared to borylation at the pyridine portion of the bicyclic system.

The nature of the protecting group on the pyrrole nitrogen also impacts the compound's properties. The N-methyl group in 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is a permanent modification that alters the electronic properties of the system, whereas the Boc-protected analog (1-tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid features a removable protecting group that can be cleaved under acidic conditions to reveal the free NH.

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry provides effective methods for analyzing the purity and identity of the compound. Appropriate columns for HPLC analysis would include C18 reverse-phase columns, while GC analysis might require derivatization to enhance volatility.

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